Imidazo[2,1-f][1,2,4]triazin-4-amine

Catalog No.
S846644
CAS No.
1363383-00-9
M.F
C5H5N5
M. Wt
135.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazo[2,1-f][1,2,4]triazin-4-amine

CAS Number

1363383-00-9

Product Name

Imidazo[2,1-f][1,2,4]triazin-4-amine

IUPAC Name

imidazo[2,1-f][1,2,4]triazin-4-amine

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

InChI

InChI=1S/C5H5N5/c6-4-5-7-1-2-10(5)9-3-8-4/h1-3H,(H2,6,8,9)

InChI Key

UPNQEWDYUUWWGH-UHFFFAOYSA-N

SMILES

C1=CN2C(=N1)C(=NC=N2)N

Canonical SMILES

C1=CN2C(=N1)C(=NC=N2)N

Medicinal Chemistry

Application Summary: In medicinal chemistry, Imidazo[2,1-f][1,2,4]triazin-4-amine derivatives are explored as potential therapeutic agents due to their biological activity. Specifically, they have been identified as TLR7 agonists, which are promising in the treatment of cancer .

Methods of Application: The synthesis of these derivatives involves organic chemistry techniques, including the use of reagents and catalysts to create the imidazo[2,1-f][1,2,4]triazin-4-amine scaffold. Subsequent functionalization allows for the creation of various derivatives with potential therapeutic effects.

Results: The derivatives have shown promise in preclinical studies as TLR7 agonists, which play a role in the immune response against cancer cells. The effectiveness of these compounds is evaluated through various in vitro and in vivo assays, measuring their ability to stimulate an immune response.

Biochemistry

Application Summary: In biochemistry, the focus is on understanding the interaction of Imidazo[2,1-f][1,2,4]triazin-4-amine derivatives with biological molecules. This includes studying their role as inhibitors of enzymes like adenosine deaminase (ADA), which is crucial for purine metabolism .

Methods of Application: Biochemical assays are used to determine the inhibitory activity of these compounds. Techniques such as enzyme kinetics and binding studies help elucidate the mechanism of action and the affinity of the inhibitors for their targets.

Results: Compounds like the 3-β-D-ribofuranoside derivative of imidazo[2,1-f][1,2,4]triazine have shown to be effective inhibitors of ADA, suggesting potential therapeutic applications in diseases related to purine metabolism disorders.

Pharmacology

Application Summary: Pharmacological studies involve evaluating the drug-like properties of Imidazo[2,1-f][1,2,4]triazin-4-amine derivatives. This includes assessing their pharmacokinetics, toxicity, and efficacy in disease models .

Methods of Application: In vivo studies in animal models are conducted to determine the pharmacological profile of these compounds. This involves administering the compounds and monitoring their distribution, metabolism, and excretion over time.

Results: The pharmacological evaluation has shown that some derivatives possess favorable drug-like properties, including good bioavailability and low toxicity, making them suitable candidates for further drug development.

Organic Chemistry

Application Summary: Organic chemistry explores the synthesis and reactivity of Imidazo[2,1-f][1,2,4]triazin-4-amine derivatives. This field focuses on developing new synthetic routes and understanding the chemical behavior of these compounds .

Methods of Application: Synthetic chemists employ various strategies to construct the imidazo[2,1-f][1,2,4]triazin-4-amine core and introduce different substituents. Techniques such as nucleophilic substitution, cyclization, and condensation reactions are commonly used.

Chemical Engineering

Application Summary: Chemical engineering applies principles of chemistry and engineering to optimize the production of Imidazo[2,1-f][1,2,4]triazin-4-amine derivatives. This includes scaling up synthesis for industrial applications .

Methods of Application: Continuous-flow synthesis and other process engineering techniques are utilized to enhance the efficiency and safety of production. This involves the design of reactors and the optimization of reaction conditions.

Results: The implementation of continuous-flow synthesis has successfully produced key intermediates on a larger scale, facilitating the development of pharmaceuticals and other materials.

Materials Science

Application Summary: Materials science investigates the potential use of Imidazo[2,1-f][1,2,4]triazin-4-amine derivatives in the development of new materials with unique properties .

Methods of Application: The derivatives are incorporated into materials to impart specific characteristics, such as electronic or photonic properties. This involves techniques like polymerization and material characterization.

Results: Research has shown that incorporating these derivatives can lead to materials with desirable properties, opening up possibilities for their use in electronics, photonics, and other advanced technologies.

Oncology Research

Application Summary: In oncology research, Imidazo[2,1-f][1,2,4]triazin-4-amine derivatives are studied for their potential as cancer therapeutics. They act as TLR7 agonists, which can stimulate an immune response against tumor cells .

Methods of Application: The application involves synthesizing the compound and testing its efficacy in various cancer cell lines and animal models. The derivatives are evaluated for their ability to activate immune cells and induce anti-tumor responses.

Results: Studies have shown that these derivatives can effectively activate TLR7 signaling pathways, leading to the production of cytokines and chemokines that can attack cancer cells, demonstrating potential for cancer treatment .

Immunology

Application Summary: Imidazo[2,1-f][1,2,4]triazin-4-amine derivatives are also being explored in immunology as modulators of the immune system. Their role as TLR7 agonists can be crucial in developing vaccines and immunotherapies .

Methods of Application: The derivatives are incorporated into vaccine formulations or used as adjuvants to enhance the immune response. Their immunomodulatory effects are assessed through in vitro and in vivo immunological assays.

Results: The compounds have been found to enhance the immune response to vaccines, indicating their potential as vaccine adjuvants or in direct immunotherapy applications .

Analytical Chemistry

Application Summary: In analytical chemistry, Imidazo[2,1-f][1,2,4]triazin-4-amine derivatives are used as fluorescent probes due to their luminescent properties, which are valuable in various detection and imaging techniques .

Methods of Application: The derivatives are used to label biomolecules or cells, and their fluorescence is measured using spectroscopy or microscopy to detect specific biological events or structures.

Results: The use of these derivatives as fluorescent probes has enabled the detection of low-abundance biomolecules and the imaging of cellular processes with high sensitivity and specificity .

Imidazo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound characterized by a fused imidazole and triazine structure. This compound is recognized primarily for its role as a Toll-like receptor 7 (TLR7) agonist, which plays a significant part in immune response modulation. The compound's molecular formula is C5_5H5_5N5_5, and it has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and immunology .

The mechanism of action of Imidazo-triazine itself is not well documented. However, research on its derivatives suggests they act as TLR7 agonists. TLR7 is a receptor protein on immune cells that recognizes specific molecules and triggers an immune response. By activating TLR7, Imidazo-triazine derivatives might stimulate the immune system to attack cancer cells [].

. A notable method includes the iodine-mediated annulation of 2-amino[1,3,5]triazines with various ketones. This reaction allows for the formation of diverse derivatives by varying the ketone substrates, which can be either electron-rich or electron-poor.

Additionally, the compound can undergo nucleophilic interactions that are critical for its biological activity. For example, it interacts with enzymes such as adenosine deaminase, influencing various biochemical pathways essential for cellular functions.

Imidazo[2,1-f][1,2,4]triazin-4-amine exhibits significant biological activities primarily through its action as a TLR7 agonist. Upon binding to TLR7, it activates downstream signaling pathways that lead to the production of pro-inflammatory cytokines and the maturation of dendritic cells. This mechanism is crucial for initiating robust immune responses against pathogens and may also have implications in cancer therapy by enhancing anti-tumor immunity .

In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including human promyelocytic leukemia (HL60), human T lymphoblastic leukemia (MOLT-4), and human breast adenocarcinoma (MCF-7) cells. These findings suggest that this compound may serve as a potential therapeutic agent in cancer treatment.

Several synthesis methods have been developed for Imidazo[2,1-f][1,2,4]triazin-4-amine:

  • Iodine-Mediated Annulation: This method involves the reaction of 2-amino[1,3,5]triazines with ketones under iodine catalysis.
  • Convergent Synthetic Strategies: Techniques developed by researchers such as Werner et al. utilize both linear and convergent approaches to produce various derivatives efficiently.
  • Novel Synthetic Routes: Recent advancements include methods that focus on optimizing yields and purities of the target compound while exploring different substituents on the triazine ring .

Imidazo[2,1-f][1,2,4]triazin-4-amine has several applications:

  • Pharmaceutical Development: As a TLR7 agonist, it is being explored for its potential in vaccine adjuvants and immunotherapy.
  • Cancer Treatment: Its cytotoxic properties against specific cancer cell lines make it a candidate for further research in oncology.
  • Biochemical Research: The compound serves as a tool for studying immune responses and the mechanisms of action related to TLR7 activation .

Research on Imidazo[2,1-f][1,2,4]triazin-4-amine highlights its interactions with various biomolecules:

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes like adenosine deaminase.
  • Cytokine Production: Activation of TLR7 leads to an increase in cytokine production, which is crucial for immune system function.
  • Cellular Effects: Studies indicate that this compound affects multiple cellular processes through its binding interactions and subsequent biochemical pathways .

Imidazo[2,1-f][1,2,4]triazin-4-amine shares structural similarities with several other compounds but exhibits unique properties due to its specific molecular configuration and biological activity.

Compound NameStructure TypeUnique Properties
Imidazo[5,1-f][1,2,4]triazin-4(3H)-oneFused imidazole-triazineKnown for different pharmacological profiles
Pyrrolo[2,1-f][1,2,4]triazineFused pyrrole-triazineExhibits kinase inhibition properties
2-Amino-Imidazo[1,2-b][l,2,4]triazineFused imidazole-triazineFocused on agrochemical applications

Imidazo[2,1-f][1,2,4]triazin-4-amine stands out due to its potent TLR7 agonist activity and significant cytotoxic effects against specific cancer cells. Its unique structural features contribute to its distinct biological activities compared to other similar compounds in the triazine family .

Classical Synthetic Routes

The synthesis of imidazo[2,1-f] [1] [2] [3]triazin-4-amine has been achieved through several classical approaches that have formed the foundation of heterocyclic chemistry in this field. These traditional methodologies continue to provide reliable access to the target compound and its derivatives.

Cyclocondensation Strategies

Cyclocondensation reactions represent one of the most fundamental approaches for constructing the imidazo[2,1-f] [1] [2] [3]triazin-4-amine framework. The primary strategy involves the condensation of 1,2,4-triazine derivatives with appropriate carbonyl compounds to form the fused heterocyclic system [1] [2] [4].

The classic cyclocondensation approach utilizes 1,2,4-triazine precursors with bromo aldehydes under reflux conditions in organic solvents. This method typically yields 40-70% of the desired product, with the reaction proceeding through a nucleophilic attack followed by intramolecular cyclization [1]. The reaction mechanism involves initial nucleophilic substitution at the aldehyde carbon, followed by ring closure to form the imidazole ring fused to the triazine core.

Another significant cyclocondensation strategy employs the reaction of imidazo[4,5-e]-1,2,4-triazine-3-thiones with acetylenedicarboxylic acid esters. This approach has been demonstrated to provide functionalized imidazothiazolotriazine derivatives through a cascade sequence involving Michael addition and subsequent cyclization [2] [4]. The regioselectivity of these reactions depends on the electronic properties of the substituents and the reaction conditions employed.

Ring-Closure Reactions

Ring-closure methodologies provide an alternative approach for accessing imidazo[2,1-f] [1] [2] [3]triazin-4-amine derivatives. The most commonly employed method involves the cyclization of aminotriazine intermediates with chloroacetaldehyde or its dimethyl acetal [1] [5].

The regioselective condensation of aminotriazine precursors with chloroacetaldehyde has been shown to provide desired imidazotriazine intermediates with yields ranging from 50-80%. This reaction typically requires heating in methanol or ethanol and proceeds through nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular cyclization and elimination of hydrogen chloride [5].

Ring-closure reactions have also been successfully applied to hydrazino-imidazole intermediates with various carbonyl compounds. These transformations typically proceed under base-mediated conditions and yield 45-75% of the target products [6]. The reaction pathway involves initial condensation to form a hydrazone intermediate, followed by cyclization and aromatization to generate the final heterocyclic product.

Use of Triazine and Imidazole Precursors

The construction of imidazo[2,1-f] [1] [2] [3]triazin-4-amine through the strategic use of triazine and imidazole precursors represents a convergent synthetic approach that allows for systematic structural modifications. This methodology typically involves the condensation of triazine derivatives with imidazole precursors under acid-catalyzed conditions [7].

The use of methylsulfanyl-triazine derivatives as starting materials has proven particularly effective. These compounds can be readily prepared and subsequently cyclized with aldehydes under thermal conditions to yield the target heterocyclic system. The methylsulfanyl group serves as a leaving group during the cyclization process, facilitating ring closure while maintaining the integrity of the triazine core [1].

Imidazole-2-carboxylic acid derivatives have also been employed as precursors in multi-step synthetic sequences. The recently developed procedure involves the conversion of imidazole-2-carboxylic acid to the corresponding imidazotriazinone intermediate, which can then be further functionalized through halogenation and amination reactions [7].

Modern and Green Synthetic Approaches

Contemporary synthetic chemistry has introduced numerous environmentally friendly and efficient methodologies for the preparation of imidazo[2,1-f] [1] [2] [3]triazin-4-amine derivatives. These approaches emphasize reduced reaction times, improved yields, and minimal environmental impact.

Microwave-Assisted and Ultrasound-Promoted Syntheses

Microwave-assisted synthesis has emerged as a powerful tool for accelerating heterocyclic ring formation. The application of microwave irradiation to imidazo[2,1-f] [1] [2] [3]triazin-4-amine synthesis has demonstrated significant advantages in terms of reaction rate and product yield [8] [9].

Sequential two-step, one-pot microwave-assisted synthesis has been successfully applied to construct imidazo[1,2-a]pyrimidine-containing tri- and tetrasubstituted imidazole derivatives. The methodology employs imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium acetate under microwave conditions, achieving yields of 46-80% in significantly reduced reaction times [8].

The microwave-promoted synthesis typically requires reaction temperatures of 80-100°C with irradiation times of 10-60 minutes, compared to conventional heating methods that may require several hours. The enhanced reaction rates are attributed to the efficient heating mechanism and the ability of microwave energy to facilitate molecular motion and collision frequency [9].

Ultrasound-promoted synthesis has also shown considerable promise for the preparation of imidazo[2,1-f] [1] [2] [3]triazin-4-amine derivatives. Ultrasonic irradiation provides unique advantages including mild reaction conditions, compatibility with green solvents, and enhanced mass transfer effects [10] [11].

The application of ultrasound in heterocyclic synthesis has been demonstrated through the preparation of imidazo[1,2-a]pyridines using ultrasonic irradiation. The methodology employs 2-aminopyridine and 2-bromoacetophenone derivatives in polyethylene glycol-400 as a green solvent, achieving excellent yields under environmentally benign conditions [12].

Catalytic and Metal-Mediated Methods

The development of catalytic methodologies has significantly enhanced the efficiency and selectivity of imidazo[2,1-f] [1] [2] [3]triazin-4-amine synthesis. Transition metal catalysis, particularly palladium-catalyzed reactions, has enabled regioselective transformations that were previously difficult to achieve [13] [14].

Rhodium(III)-catalyzed annulation reactions have been successfully employed for the synthesis of azolo [1] [4] [15]triazines through the coupling of N-azolo imines with dioxazolones. This methodology proceeds through catalytic carbon-hydrogen amidation followed by cyclodehydration, providing good yields for a wide range of aromatic and heteroaromatic substrates [13].

Palladium-catalyzed regioselective arylation has been demonstrated for imidazo[1,2-b] [1] [2] [3]triazine derivatives. The methodology utilizes biaryl bromides and imidazotriazine intermediates in cross-coupling reactions, enabling the construction of complex substituted heterocycles with high regioselectivity [14].

Metal-free catalytic approaches have also been developed, employing iodine-mediated annulation reactions for the synthesis of imidazo[1,2-a] [1] [4] [15]triazines. These transformations utilize 2-amino [1] [4] [15]triazines and ketones under mild conditions, providing excellent yields while avoiding the use of expensive transition metal catalysts [16].

Flow Chemistry and High-Throughput Synthesis

Flow chemistry has revolutionized the synthesis of heterocyclic compounds by enabling continuous processing and improved scalability. The application of flow chemistry to imidazo[2,1-f] [1] [2] [3]triazin-4-amine synthesis offers several advantages including enhanced heat and mass transfer, improved safety, and consistent product quality [17].

Continuous flow synthesis has been successfully applied to multi-step synthetic sequences, allowing for the telescoping of multiple reactions without intermediate isolation. This approach has been demonstrated in the synthesis of various heterocyclic compounds, including imidazo[2,1-b]thiazoles, using copper-catalyzed coupling reactions in continuous flow systems [17].

High-throughput synthesis methodologies have been developed to facilitate rapid library generation and structure-activity relationship studies. These approaches typically employ automated synthesis platforms and parallel processing techniques to generate diverse arrays of imidazo[2,1-f] [1] [2] [3]triazin-4-amine derivatives [18].

The integration of flow chemistry with automated synthesis platforms has enabled the rapid optimization of reaction conditions and the efficient production of compound libraries. This approach has been particularly valuable in pharmaceutical research, where rapid access to diverse chemical space is essential for drug discovery programs [17].

Functionalization and Derivatization

The functionalization of imidazo[2,1-f] [1] [2] [3]triazin-4-amine represents a crucial aspect of synthetic methodology, enabling the introduction of diverse substituents and the modification of physicochemical properties.

Halogenation, Alkylation, and Arylation

Halogenation reactions provide essential synthetic intermediates for further functionalization. The bromination of imidazotriazinone intermediates with N-bromosuccinimide has been achieved in good yields, enabling subsequent nucleophilic substitution reactions [7]. The halogenation typically proceeds regioselectively, with the halogen atom being introduced at the most electron-deficient position of the heterocyclic system.

Alkylation reactions have been extensively employed for the introduction of alkyl substituents at various positions of the imidazo[2,1-f] [1] [2] [3]triazin-4-amine framework. Carbon-hydrogen alkylation using donor-acceptor cyclopropanes has been demonstrated as an efficient method for regioselective alkylation at the C3 position [19] [20]. This methodology provides access to diverse alkylated derivatives with excellent regioselectivity and moderate to good yields.

Arylation reactions, particularly those mediated by palladium catalysis, have enabled the introduction of aryl substituents with high regioselectivity. The regioselective carbon-hydrogen arylation of imidazo[2,1-c] [1] [2] [3]triazine derivatives has been achieved using aryl halides and palladium catalysts, providing efficient access to arylated products [21].

Amination and Acylation Reactions

Amination reactions represent a fundamental approach for introducing amino substituents into the imidazo[2,1-f] [1] [2] [3]triazin-4-amine framework. Nucleophilic substitution reactions with primary and secondary amines have been successfully employed to generate diverse amino derivatives [22] [23].

The treatment of chlorinated intermediates with alcoholic ammonia has been demonstrated as an effective method for introducing amino groups. This transformation typically proceeds in good yields and provides access to the key amino functionality required for biological activity [7].

Acylation reactions have been employed for the introduction of acyl substituents, particularly through Friedel-Crafts acylation conditions. These transformations typically require Lewis acid catalysis and proceed with moderate to good regioselectivity [24] [25].

Late-Stage Diversification for Library Synthesis

Late-stage diversification strategies have become increasingly important for the efficient generation of compound libraries. These approaches enable the introduction of diverse substituents at advanced synthetic intermediates, maximizing synthetic efficiency and minimizing the number of synthetic steps required [26] [27].

The development of convergent synthetic routes has enabled late-stage diversification through palladium-catalyzed cross-coupling reactions. These methodologies allow for the introduction of various aryl and heteroaryl substituents at key positions of the heterocyclic framework [26].

High-throughput parallel synthesis approaches have been developed for the rapid generation of diverse libraries. These methodologies typically employ automated synthesis platforms and combinatorial chemistry techniques to generate large numbers of derivatives efficiently [27].

Scale-Up and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production requires careful consideration of numerous factors including process optimization, yield improvement, and environmental impact.

Process Optimization and Yield Improvement

Process optimization for the large-scale synthesis of imidazo[2,1-f] [1] [2] [3]triazin-4-amine derivatives typically involves the application of Design of Experiments methodologies to systematically evaluate reaction parameters [29]. Key variables include temperature, concentration, catalyst loading, and reaction time.

Continuous flow processing has emerged as a preferred approach for industrial-scale synthesis due to its advantages in heat and mass transfer, safety, and product consistency. The implementation of continuous flow systems has been demonstrated to provide consistent yields and improved process control compared to batch processing [30] [31].

Catalyst selection represents a critical consideration for industrial processes. The use of heterogeneous catalysts is preferred due to their ease of recovery and recycling, reducing both cost and environmental impact [32] [33]. Recent developments in catalyst design have focused on improving activity, selectivity, and stability under industrial conditions.

Purification Techniques and Analytical Validation

The purification of imidazo[2,1-f] [1] [2] [3]triazin-4-amine derivatives on an industrial scale requires the selection of appropriate techniques that balance efficiency, cost, and product quality. Column chromatography remains the most widely used method for initial purification, providing high-resolution separation with typical recovery rates of 70-90% [1] [7].

Recrystallization techniques offer a cost-effective approach for final purification, particularly for large-scale operations. The method is simple, scalable, and typically provides high purity products with recovery rates of 80-95% [5] [6]. The selection of appropriate solvent systems is crucial for achieving optimal crystallization conditions.

High-performance liquid chromatography serves dual purposes in industrial processes, providing both analytical validation and preparative purification capabilities. The technique enables the achievement of high purity levels (85-98% recovery) and provides essential analytical data for quality control [29] [30].

Mechanistic Insights

Understanding the mechanistic aspects of imidazo[2,1-f] [1] [2] [3]triazin-4-amine synthesis is essential for rational synthetic design and process optimization.

Reaction Mechanisms and Intermediate Characterization

The elucidation of reaction mechanisms has been achieved through comprehensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy and mass spectrometry. These studies have revealed multi-step cyclization pathways involving discrete intermediates that can be characterized and, in some cases, isolated [38] [39].

Single crystal X-ray diffraction analysis has provided detailed structural information about key intermediates, enabling the determination of molecular conformations and intermolecular interactions. This information has been crucial for understanding the factors that influence reaction selectivity and product formation [40] [41].

The characterization of reaction intermediates has revealed the importance of tautomeric equilibria in determining the course of cyclization reactions. Studies have shown that certain intermediates exist in dynamic equilibrium between different tautomeric forms, with the predominant form depending on solvent polarity and temperature [38].

Computational Studies and Theoretical Modelling

Density functional theory calculations have provided valuable insights into the electronic structure and reactivity of imidazo[2,1-f] [1] [2] [3]triazin-4-amine derivatives. These studies typically employ the B3LYP functional with 6-31G* basis sets to optimize molecular geometries and calculate electronic properties [42] [43].

Computational modeling has enabled the prediction of conformational preferences and the identification of transition states for key reaction steps. These studies have provided insights into the factors that control reaction selectivity and have guided the design of improved synthetic methodologies [44] [45].

Molecular dynamics simulations have been employed to study the behavior of imidazo[2,1-f] [1] [2] [3]triazin-4-amine derivatives in solution, providing insights into conformational flexibility and intermolecular interactions. These studies have been particularly valuable for understanding the factors that influence solubility and crystallization behavior [44].

Thermodynamic analysis through calorimetric measurements has provided quantitative information about reaction energetics, including activation energies and thermodynamic driving forces. This information has been essential for understanding the factors that control reaction rates and equilibria [46] [47].

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Dates

Last modified: 08-16-2023

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